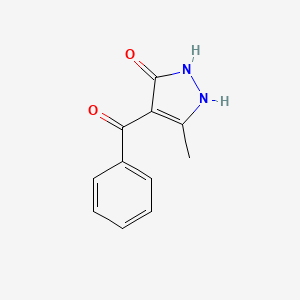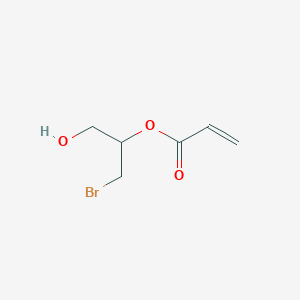
Methyl (triethylsilyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (triethylsilyl)methanesulfonate: is an organosilicon compound that features a methanesulfonate group attached to a methyl group, which is further bonded to a triethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (triethylsilyl)methanesulfonate can be synthesized through the reaction of methanesulfonic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the triethylsilyl chloride acting as a silylating agent to introduce the triethylsilyl group into the methanesulfonate structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors to carry out the silylation reaction. The process may include steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (triethylsilyl)methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methanesulfonic acid and triethylsilanol.
Silylation Reactions: The triethylsilyl group can be transferred to other molecules, making it a useful reagent in silylation reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired reaction pathway.
Silylation Reagents: Triethylsilyl chloride and other silylating agents are commonly used in silylation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted methanesulfonate derivatives can be formed.
Hydrolysis Products: Methanesulfonic acid and triethylsilanol are the primary products of hydrolysis.
Silylation Products: Silylated derivatives of the target molecules are formed in silylation reactions.
Applications De Recherche Scientifique
Chemistry: Methyl (triethylsilyl)methanesulfonate is used as a reagent in organic synthesis, particularly in silylation reactions to protect hydroxyl groups and other functional groups during multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl (triethylsilyl)methanesulfonate involves the transfer of the triethylsilyl group to target molecules. This silylation process typically occurs through nucleophilic attack on the silicon atom, leading to the formation of a covalent bond between the silicon and the nucleophile. The methanesulfonate group acts as a leaving group, facilitating the reaction.
Comparaison Avec Des Composés Similaires
Trimethylsilyl Methanesulfonate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Methanesulfonic Acid: The parent compound without the silyl group.
Triethylsilyl Chloride: A common silylating agent used in similar reactions.
Uniqueness: Methyl (triethylsilyl)methanesulfonate is unique due to the presence of both the methanesulfonate and triethylsilyl groups, which confer distinct reactivity and stability. The triethylsilyl group provides steric bulk and hydrophobicity, while the methanesulfonate group offers good leaving group properties, making the compound versatile in various chemical reactions.
Propriétés
Numéro CAS |
64106-99-6 |
|---|---|
Formule moléculaire |
C8H20O3SSi |
Poids moléculaire |
224.40 g/mol |
Nom IUPAC |
methyl triethylsilylmethanesulfonate |
InChI |
InChI=1S/C8H20O3SSi/c1-5-13(6-2,7-3)8-12(9,10)11-4/h5-8H2,1-4H3 |
Clé InChI |
ZUBWITIIRHSKAI-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CS(=O)(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

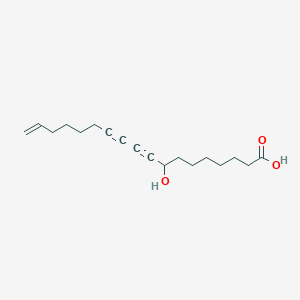
sulfanium bromide](/img/structure/B14508377.png)
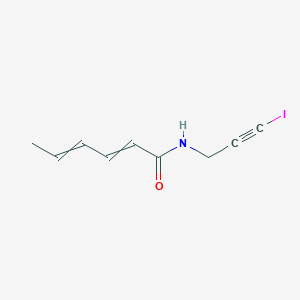
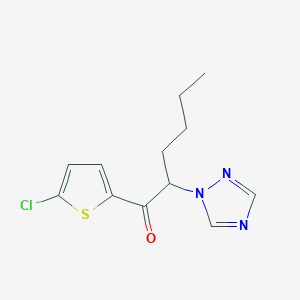
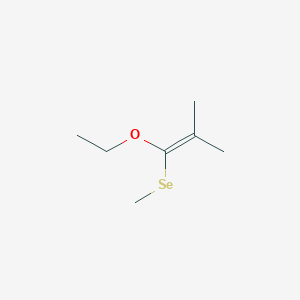
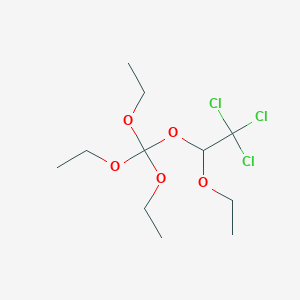
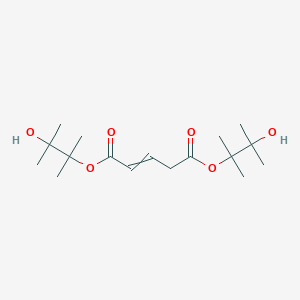
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
